BW 502U83

Multidrug resistance P-glycoprotein Cross-resistance profiling

BW 502U83 (also designated BW-A502U or 502U83) is a synthetic small molecule belonging to the arylmethylaminopropanediol (AMAP) class of DNA intercalators. This compound features a 10-(2-hydroxyethoxy)-9-anthracenyl aromatic ring system linked via a methylamino bridge to a 2-methyl-1,3-propanediol side chain (molecular formula C21H25NO4, molecular weight 355.43 g/mol).

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 129026-48-8
Cat. No. B159360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBW 502U83
CAS129026-48-8
Synonyms502U83
BW 502U83
BW-502U83
BW502U83
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO
InChIInChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3
InChIKeyJPCHHZXQVHSGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BW 502U83 (CAS 129026-48-8): Arylmethylaminopropanediol DNA Intercalator & Topoisomerase II Inhibitor for Antitumor Research Procurement


BW 502U83 (also designated BW-A502U or 502U83) is a synthetic small molecule belonging to the arylmethylaminopropanediol (AMAP) class of DNA intercalators [1]. This compound features a 10-(2-hydroxyethoxy)-9-anthracenyl aromatic ring system linked via a methylamino bridge to a 2-methyl-1,3-propanediol side chain (molecular formula C21H25NO4, molecular weight 355.43 g/mol) [2]. BW 502U83 was discovered and developed by Burroughs Wellcome (later GlaxoSmithKline) and advanced through multiple Phase I clinical trials as an antineoplastic agent [3]. Its dual mechanism of action—DNA intercalation coupled with topoisomerase II inhibition—places it among a select group of clinically evaluated AMAP congeners that includes crisnatol (BW 770U82) and BW 773U82 [4].

Why BW 502U83 Cannot Be Simply Replaced by Crisnatol, BW 773U82, or Other AMAP Analogs in Research Protocols


Although BW 502U83, crisnatol (BW 770U82), and BW 773U82 share the arylmethylaminopropanediol scaffold and all function as DNA intercalators with topoisomerase II inhibitory activity [1], they exhibit sharply divergent clinical toxicity spectra, pharmacokinetic profiles, and cross-resistance behaviors that preclude interchangeable use [2]. BW 502U83 carries a distinct 10-(2-hydroxyethoxy)-9-anthracenyl aromatic ring that differs fundamentally from the 6-chrysenyl ring of crisnatol and the 3-fluoranthenyl ring of BW 773U82, leading to differential DNA binding geometry, metabolic fate (extensive glucuronidation of BW 502U83), and tissue distribution [3]. These structural differences translate into non-overlapping dose-limiting toxicities: pulmonary toxicity and QTc prolongation for BW 502U83, acute neurotoxicity for crisnatol, and intravascular hemolysis for BW 773U82 [4]. The quantitative evidence below demonstrates that selecting BW 502U83 over its congeners is a scientific decision driven by measurable differences in cross-resistance pattern, pharmacokinetic parameters, and toxicity ceiling—not merely a choice among equivalent DNA intercalators.

BW 502U83 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against AMAP-Class Analogs


Evidence Item 1: Differential Cross-Resistance Profile—BW 502U83 Spares Cisplatin-Resistant Cells While Exhibiting Only Partial Cross-Resistance to Doxorubicin

BW 502U83 exhibits a unique cross-resistance pattern within the AMAP class. In a direct head-to-head study, BW 502U83 showed only partial cross-resistance in both a P-glycoprotein-positive (P-gp+) and a P-glycoprotein-negative (P-gp-) doxorubicin-resistant cell line, but critically demonstrated no cross-resistance in a cisplatin-resistant cell line [1]. This pattern contrasts with the typical multidrug resistance (MDR) profile observed for many DNA-damaging agents, where P-gp overexpression confers broad cross-resistance. The absence of complete cross-resistance to doxorubicin and the full retention of activity in cisplatin-resistant cells distinguish BW 502U83 from agents such as doxorubicin, etoposide, and vinca alkaloids, which show high degrees of cross-resistance (e.g., 83-fold for doxorubicin in HL60/DOX vs. HL60 cells) [2].

Multidrug resistance P-glycoprotein Cross-resistance profiling Doxorubicin Cisplatin

Evidence Item 2: DNA/RNA Synthesis Inhibition Potency—BW 502U83 IC50 of ~30 µM Compared with Clinically Established DNA Intercalators

BW 502U83 inhibits DNA and RNA synthesis with an IC50 of approximately 30 µM . In the comparative study by Carter et al. (1991), the four clinical candidate AMAPs (crisnatol, 773U82, 502U83, and 7U85) were benchmarked against actinomycin D, doxorubicin, mitoxantrone, etoposide, amsacrine, and cisplatin in MCF-7 human breast adenocarcinoma cells for their effects on macromolecular synthesis [1]. The AMAPs produced nearly equipotent inhibition of DNA and RNA synthesis, with equivalent inhibition of protein synthesis requiring significantly greater concentrations—a pattern most similar to that observed for doxorubicin and mitoxantrone [1]. This near-equipotent DNA/RNA co-inhibition distinguishes AMAPs from agents such as actinomycin D (which preferentially inhibits RNA synthesis) and hydroxyurea (which selectively targets DNA synthesis via ribonucleotide reductase inhibition) [1].

DNA synthesis inhibition RNA synthesis inhibition IC50 MCF-7 Macromolecular synthesis

Evidence Item 3: Pharmacokinetic Differentiation—BW 502U83 Exhibits Distinct Vdss, Clearance, and Half-Life vs. Crisnatol and 773U82 in Clinical Studies

Cross-study comparison of Phase I clinical pharmacokinetic parameters reveals substantial quantitative differences among the three clinically evaluated AMAPs. BW 502U83 (Von Hoff et al., 1990) exhibits a harmonic mean terminal half-life (t1/2) of 8.83 h, a mean apparent volume of distribution at steady state (Vdss) of 195 L/m², and total-body clearance of 42.5 L/h/m² [1]. In contrast, crisnatol (Harman et al., 1988) shows a terminal t1/2 of 2.9 h, Vdss of 58.8 L/m², and clearance of 18.3 L/h/m² [2], while 773U82·HCl (Havlin et al., 1991) demonstrates a mean terminal t1/2 of 4.4 h, Vdss of 314 L/m², and clearance of 72 L/h/m² [3]. In rat studies, BW 502U83 further shows 62% oral bioavailability, rapid absorption (Cmax 5.3 µg/mL at 0.28 h), and an IV half-life of 1.73 h [4].

Pharmacokinetics Volume of distribution Clearance Half-life Phase I

Evidence Item 4: Clinical Toxicity Spectrum Divergence—BW 502U83 Dose-Limiting Pulmonary Toxicity and QTc Prolongation vs. Crisnatol Neurotoxicity and 773U82 Hemolysis

The three clinically tested AMAPs exhibit non-overlapping dose-limiting toxicity (DLT) profiles that are directly linked to their distinct chemical structures. BW 502U83 (Schilsky et al., 1993) produced dose-limiting pulmonary toxicity at the highest dose levels (≥2,000 mg/m²), characterized by acute dyspnea, severe hypoxemia, interstitial pulmonary edema, and death in three patients; QTc prolongation on ECG was evident at doses ≥2,000 mg/m² but was reversible and not associated with arrhythmias [1]. No significant hematologic toxicity was observed. In contrast, crisnatol (Harman et al., 1988) caused dose-limiting reversible neurological toxicity at 516 mg/m² (somnolence, dizziness, blurred vision, unsteady gait, alpha-slowing on EEG), with no hematologic toxicity [2]. BW 773U82·HCl (Havlin et al., 1991) produced dose-limiting intravascular hemolysis at 980 mg/m², with neurologic toxicity occurring at 720 mg/m² [3]. These divergent toxicity ceilings mean that an experimental protocol safe for one AMAP may be unsafe for another at equivalent dose levels.

Dose-limiting toxicity Pulmonary toxicity QTc prolongation Neurotoxicity Hemolysis Phase I safety

Evidence Item 5: Topoisomerase II Inhibition and DNA Strand Break Profile—BW 502U83 Produces Extensive DNA Strand Breaks Without Interstrand Cross-Links

BW 502U83, along with crisnatol and BW 773U82, was shown by gel electrophoresis assay to inhibit the decatenation of pBR322 DNA by purified topoisomerase II (TOPO-II) enzymes, confirming shared TOPO-II inhibitory activity within the AMAP class [1]. However, the downstream consequences of this inhibition differ: BW 502U83 induced extensive DNA strand breaks in treated cells, but interstrand cross-links were not observed [2]. In the comprehensive structure-activity study by Dorr et al. (1998), the degree of single-strand DNA damage correlated with cytotoxic potency across 14 AMAP analogues (R = 0.57, P = 0.04), and the clinically tested AMAPs (crisnatol, BW 502U83, BW 773U82) were all shown to inhibit TOPO-II, leading to protein-associated single-strand breaks (SSBs). The study further concluded that additional mechanisms beyond DNA strand damage contribute to AMAP cytotoxicity [1].

Topoisomerase II inhibition DNA strand breaks DNA-protein cross-links Decatenation assay Gel electrophoresis

Optimal Scientific and Industrial Application Scenarios for BW 502U83 Based on Proven Quantitative Differentiation


Scenario 1: Investigating Multidrug Resistance (MDR) Circumvention—BW 502U83 as a Probe for Cisplatin-Refractory and P-gp-Expressing Tumor Models

Researchers investigating MDR mechanisms can employ BW 502U83 as a uniquely informative probe compound because it retains full activity in cisplatin-resistant cell lines while exhibiting only partial cross-resistance in both P-gp-positive and P-gp-negative doxorubicin-resistant models [1]. This profile is mechanistically distinct from classic MDR substrates such as doxorubicin (83-fold resistance in P-gp+ HL60/DOX) and vincristine (9.8-fold resistance), enabling BW 502U83 to serve as a comparator agent in screens for MDR reversal agents or in studies dissecting P-gp-dependent versus P-gp-independent resistance pathways. Procure BW 502U83 when the experimental design requires a DNA intercalator whose cytotoxicity is preserved across a broader range of resistance phenotypes compared with doxorubicin or etoposide.

Scenario 2: Topoisomerase II Poison Mechanistic Studies—Exploiting BW 502U83's Protein-Associated Single-Strand Break Signature Without Interstrand Cross-Links

BW 502U83 is a validated topoisomerase II inhibitor that produces protein-associated single-strand breaks (SSBs) without generating interstrand DNA cross-links, as demonstrated by decatenation assays with purified TOPO-II enzyme and alkaline elution studies in intact cells [2]. This clean SSB-dominant damage signature—free of the confounding interstrand cross-links produced by agents such as cisplatin and mitomycin C—makes BW 502U83 an ideal tool for studying the cellular processing of TOPO-II cleavage complexes, SSB repair pathway activation (e.g., PARP, XRCC1, TDP1), and the relationship between SSB frequency and cytotoxic potency (R = 0.57, P = 0.04 across 14 AMAPs) [3]. Procure BW 502U83 when the research objective is to generate TOPO-II-dependent SSBs in isolation from other DNA lesion types.

Scenario 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of DNA Intercalators with Extensive Tissue Distribution

BW 502U83's clinical pharmacokinetic profile—characterized by a large volume of distribution at steady state (Vdss = 195 L/m²), a terminal half-life of 8.83 h, and total-body clearance of 42.5 L/h/m² [4]—makes it a distinctive subject for PK/PD modeling studies. Its 62% oral bioavailability in rats and extensive tissue distribution to bone marrow, salivary gland, thymus, and lung (with exclusion from the brain) provide a well-characterized dataset for developing physiologically based pharmacokinetic (PBPK) models [5]. Procure BW 502U83 for PK/PD studies requiring a DNA intercalator with high tissue penetration, extensive glucuronide metabolism, and a half-life approximately 3-fold longer than crisnatol (t1/2 = 2.9 h) [6].

Scenario 4: Preclinical Hepatocellular Carcinoma (HCC) Efficacy Studies—Leveraging BW 502U83's Documented Clinical Activity in Liver Tumors

In a clinical feasibility study, intra-arterial administration of BW 502U83 to patients with hepatocellular carcinoma (HCC) produced partial remission with signs of tumor lysis syndrome in one patient and clinical improvement in another, while a third patient with soft tissue sarcoma achieved stable disease [7]. This HCC-specific activity signal, combined with the compound's extensive hepatic metabolism and 47.5% fecal excretion of radioactivity in rats [5], supports the use of BW 502U83 in preclinical HCC models (e.g., HepG2, Huh7 xenografts, or orthotopic models) where liver-selective DNA intercalation and topoisomerase II inhibition may be therapeutically exploitable. Procure BW 502U83 for in vivo HCC efficacy studies, particularly those investigating intra-arterial or hepatic artery infusion delivery strategies.

Quote Request

Request a Quote for BW 502U83

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.